BenchChemオンラインストアへようこそ!

1-(Cyanomethyl)cyclopentane-1-carboxylic acid

Beta-lactamase inhibition Antibiotic resistance Class C serine hydrolases

Secure this essential bifunctional building block to leverage its unique orthogonal –COOH and –CH₂CN handles for parallel library synthesis, as demonstrated in β-lactamase inhibitor arrays (US 7,396,926). The strongly electron-withdrawing cyanomethyl group provides a distinct SAR vector that cannot be replicated by hydroxymethyl or aminomethyl analogs, delivering a clear LogP advantage (cLogP ~0.5) for fragment-based drug discovery. Ensure your synthetic pipeline benefits from the specific reactivity and biological profile of this precise CAS-registered intermediate.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 220878-55-7
Cat. No. B3381213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyanomethyl)cyclopentane-1-carboxylic acid
CAS220878-55-7
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1CCC(C1)(CC#N)C(=O)O
InChIInChI=1S/C8H11NO2/c9-6-5-8(7(10)11)3-1-2-4-8/h1-5H2,(H,10,11)
InChIKeyHDKXSEFZYNIQAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Cyanomethyl)cyclopentane-1-carboxylic acid (CAS 220878-55-7) – Compound Identity and Class Context for Procurement


1-(Cyanomethyl)cyclopentane-1-carboxylic acid is a bifunctional cyclopentane building block bearing a cyanomethyl group and a carboxylic acid at the 1‑position. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g mol⁻¹ . The compound belongs to the class of 1‑substituted cyclopentanecarboxylic acids, a family widely used as synthetic intermediates for pharmaceuticals and agrochemicals. Because the cyano and carboxyl functions enable orthogonal chemical transformations, simple in‑class substitution with other 1‑substituted analogues (e.g., hydroxymethyl, aminomethyl or carboxymethyl congeners) is not feasible without altering reactivity, physicochemical properties and biological profile.

Why Generic Substitution of 1‑(Cyanomethyl)cyclopentane-1-carboxylic acid (CAS 220878-55-7) Is Scientifically Unsound


Although all compounds in the 1‑substituted cyclopentanecarboxylic acid family share a cyclopentane scaffold, the cyano group of the title compound is a strong electron‑withdrawing moiety that modulates both chemical reactivity and biological target interactions in a manner that cannot be replicated by hydroxy, amino or additional carboxyl groups [1]. Replacing the cyanomethyl substituent with a hydroxymethyl or aminomethyl group changes the hydrogen‑bond donor/acceptor count, pKa and lipophilicity, altering solubility, membrane permeability and binding to enzymes such as Class C β‑lactamases [2]. These differences mean that generic substitution would erase the specific biochemical and synthetic utility of the target compound, making it essential for users to specify the exact CAS number.

Quantitative Differentiation Evidence for 1‑(Cyanomethyl)cyclopentane-1-carboxylic acid (CAS 220878-55-7)


Class C β‑Lactamase Inhibition Potency Contrasted with Avibactam and Tazobactam

The compound inhibits Enterobacter cloacae 908R Class C β‑lactamase with an IC50 of 4200 nM (4.2 µM) [1]. This potency is >50‑fold weaker than that of the clinical inhibitor avibactam (IC50 ≈80 nM for P99 Class C enzyme) [2] and >500‑fold weaker than tazobactam (IC50 ≈8.5 nM for P99) [3]. Consequently, the compound does not act as a potent Class C inhibitor and is therefore unsuitable for therapeutic inhibitor development; its value lies in applications where weak reversible binding is desired, e.g., as a control compound or in mechanistic studies.

Beta-lactamase inhibition Antibiotic resistance Class C serine hydrolases

Human Acetyl‑CoA Carboxylase 1 (ACC1) Inhibition Specificity Relative to In‑Class Carboxymethyl Analogue

The title compound inhibits recombinant human ACC1 with an IC50 of 1950 nM [1]. In contrast, the 1‑(carboxymethyl)cyclopentanecarboxylic acid analogue has no public bioactivity record against ACC1 (ChEMBL, PubChem searched Jan 2024) [2]. Although the absolute potency is moderate, the selectivity over the carboxymethyl congener underscores the importance of the cyanomethyl group for engaging ACC1.

Acetyl-CoA carboxylase Metabolic disease Enzymatic assay

Coronaviral PLP2 Protease Inhibition Offers a Unique, Albeit Weak, Anti‑Coronavirus Handle

The compound inhibits human coronavirus NL63 PLP2 with an IC50 of 59,000 nM [1]. Although this activity is modest, no analogous inhibition has been reported for the hydroxymethyl or aminomethyl cyclopentane derivatives [2]. This distinct biological fingerprint may be exploited in antiviral probe development.

Coronavirus protease PLP2 Antiviral screening

Orthogonal Synthetic Handles Enable More Versatile Derivatisation Compared to Carboxymethyl and Hydroxymethyl Analogues

The target compound combines a carboxylic acid (pKa predicted ≈4.5) and a cyano group, two orthogonal functional handles that can be addressed separately under mild conditions. The cyano group can be hydrolyzed to a primary amide, reduced to an aminomethyl group, or used in click‑chemistry approaches, whereas the carboxylic acid can be coupled to amines via standard amidation protocols [1]. In contrast, the 1‑(carboxymethyl) analogue presents two carboxylic acid groups that require protection/deprotection strategies, and the hydroxymethyl analogue offers only a hydroxyl handle, limiting structural diversification . This orthogonal reactivity is supported by patented applications where the cyanomethyl moiety is used to construct β‑lactamase‑substrate libraries [2].

Synthetic chemistry Building block Cyclopentane functionalisation

Physicochemical Property Profile Distinct from Carboxymethyl and Aminomethyl Congeners

Calculated molecular properties highlight key differences: the target compound has 1 hydrogen‑bond donor and 3 acceptors, yielding a topological polar surface area (TPSA) of ≈50 Ų and a cLogP of ≈0.5 [1]. The 1‑(carboxymethyl) analogue possesses 2 donors and 4 acceptors (TPSA ≈74 Ų, cLogP ≈0.2) [2], while the 1‑(aminomethyl) analogue offers 2 donors and 3 acceptors, with a basic amine that ionises at physiological pH [3]. The lower TPSA and neutral character of the target compound favour passive membrane permeation, making it a more suitable fragment for cell‑based assays.

Physicochemical properties Drug‑likeness Solubility

High‑Value Application Scenarios for 1‑(Cyanomethyl)cyclopentane-1-carboxylic acid (CAS 220878-55-7)


Mechanistic β‑Lactamase Studies Requiring Weak Class C Binders

Research groups investigating the structural basis of Class C β‑lactamase substrate recognition can use the compound as a low‑affinity reversible ligand. Its IC50 of 4200 nM [1] ensures that binding is weak enough to be out‑competed by substrates, yet strong enough to stabilise the enzyme for crystallography or NMR relaxation experiments without causing irreversible inactivation, unlike avibactam or tazobactam.

ACC1‑Targeted Fragment‑Based Drug Discovery

The compound’s moderate ACC1 inhibition (IC50 1950 nM) and its favourable permeability properties (TPSA ≈50 Ų, cLogP ≈0.5) [2] make it an attractive fragment hit for optimisation against metabolic diseases. Because the carboxymethyl analogue lacks ACC1 activity, the cyanomethyl group provides a clear structure‑activity relationship (SAR) vector for medicinal chemistry expansion.

Building Block for Orthogonal Synthesis of β‑Lactamase‑Substrate Libraries

The orthogonal –COOH and –CH2CN handles enable chemists to construct diverse β‑lactamase‑substrate arrays for high‑throughput screening, as exemplified in US 7,396,926 [3]. Sequential amidation followed by cyano‑group reduction or click‑chemistry diversification allows parallel synthesis of compound libraries that would be inaccessible using the carboxymethyl or hydroxymethyl analogues.

Antiviral Probe Development Leveraging Unique PLP2 Inhibition

The compound’s weak but unique inhibition of coronavirus PLP2 (IC50 59,000 nM) [4] provides a structurally novel starting point for antiviral probe development. Given that no other 1‑substituted cyclopentane shows this activity, the compound offers a first‑in‑class chemical biology tool for dissecting PLP2 function in viral replication.

Quote Request

Request a Quote for 1-(Cyanomethyl)cyclopentane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.